2,4-Diamino-6-dimethylamino-1,3,5-triazine
Overview
Description
Scientific Research Applications
Anticancer Activity
A significant application of 2,4-Diamino-6-dimethylamino-1,3,5-triazine derivatives is in the field of cancer research. A study by Sa̧czewski et al. (2006) synthesized a series of these derivatives, finding one compound with notable activity against the melanoma MALME-3 M cell line. Similarly, Bakharev et al. (2008) reported the synthesis of new trinitromethyl derivatives of 1,3,5-triazine, including 2,4-diamino derivatives, which displayed significant in vitro cytotoxic activity against various human tumor cell lines.
Groundwater Monitoring
The study of atrazine and its derivatives, which are structurally related to 2,4-Diamino-6-dimethylamino-1,3,5-triazine, has applications in environmental monitoring. Pucarević et al. (2002) focused on the concentrations of atrazine and its derivatives, including 2,4-diamino derivatives, in groundwaters of Vojvodina Province (Pucarević et al., 2002).
Green Synthesis and Structural Studies
The green synthesis of 2,4-Diamino-1,3,5-triazines and their self-association was explored by Díaz‐Ortiz et al. (2004), highlighting the importance of environmentally friendly synthesis methods. Furthermore, the dynamic behavior of N2,N4,N6-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines, including derivatives of 2,4-Diamino-1,3,5-triazines, was studied under microwave irradiation, emphasizing the structural properties of these compounds (Díaz‐Ortiz et al., 2005).
Tuberculocidal Activity and Complexing Properties
The compound 2,4-diamino-6-(acetylhydrazidomethylsulfonylmethyl)-1,3,5-triazine, which is related to the query compound, exhibits tuberculocidal activity. Its solutions were studied for protolytic properties and complexing ability, demonstrating its potential in pharmaceutical applications (Neklyudov et al., 2013).
Corrosion Inhibition
In the field of materials science, derivatives of 2,4-Diamino-1,3,5-triazine, such as benzothiazole derivatives, have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, highlighting the compound's utility in industrial applications (Hu et al., 2016).
Antioxidant Activity in Elastomers
Giurginca et al. (1992) prepared derivatives of 2,4-Diamino-1,3,5-triazine with antioxidant activity in natural rubber, demonstrating the compound's significance in polymer science (Giurginca et al., 1992).
VEGF-R2 Tyrosine Kinase Inhibition
In the pharmaceutical sector, 2-Hydroxy-4,6-diamino-[1,3,5]triazines, a class including 2,4-Diamino-1,3,5-triazines, are potent inhibitors of the VEGF-R2 tyrosine kinase, demonstrating potential in cancer therapy (Baindur et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFWDQQGFDLKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173596 | |
Record name | N,N-Dimethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-dimethylamino-1,3,5-triazine | |
CAS RN |
1985-46-2 | |
Record name | N,N-Dimethylmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1985-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1985-46-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-dimethylamino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH4KNI8GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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